c-Met-IN-17 vs. c-Met-IN-1: Wild-Type Kinase Potency Comparison
c-Met-IN-17 demonstrates potent inhibition of wild-type c-Met kinase with an IC50 of 0.031 μM, which is approximately 28-fold less potent than the highly optimized tool compound c-Met-IN-1 (IC50 = 0.0011 μM) [1]. This quantitative difference defines c-Met-IN-17 as a moderate-potency probe suitable for assays where a less potent, potentially more ligand-efficient, starting point is desired, avoiding the pitfalls of using an ultra-potent compound (e.g., c-Met-IN-2, IC50 = 0.6 nM) that may dominate initial screening hits [2].
| Evidence Dimension | Wild-Type c-Met Kinase Enzymatic Inhibition (IC50) |
|---|---|
| Target Compound Data | 0.031 μM (31 nM) |
| Comparator Or Baseline | c-Met-IN-1: 0.0011 μM (1.1 nM) |
| Quantified Difference | ~28-fold difference |
| Conditions | Biochemical kinase assay (e.g., ADP-Glo or similar format); vendor-reported data. |
Why This Matters
This differentiates c-Met-IN-17 from ultra-potent, sub-nanomolar c-Met inhibitors, guiding selection for projects requiring moderate biochemical potency or seeking distinct SAR starting points.
- [1] Adooq. (n.d.). c-Met-IN-1 Product Datasheet. View Source
- [2] Adooq. (n.d.). c-Met-IN-2 Product Datasheet. View Source
